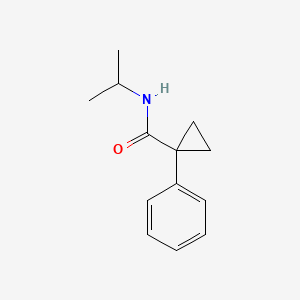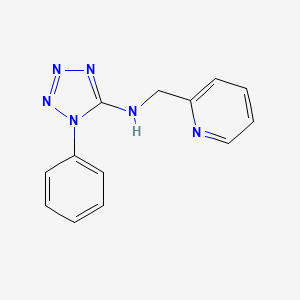
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of essential proteins. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine are attributed to its ability to chelate metal ions and form stable complexes.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a useful tool for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, one of the limitations of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One potential direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Additionally, further studies are needed to determine its safety and efficacy as an anticancer agent. Furthermore, its potential use as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, the potential applications of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a promising candidate for further research in various fields.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One of the most common methods involves the reaction of 2-chloromethylpyridine with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product. Other methods involve the use of different starting materials and catalysts to achieve the desired product.
Propriétés
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-7-12(8-3-1)19-13(16-17-18-19)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKYWWHCLVONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

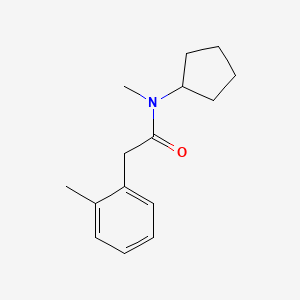
![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
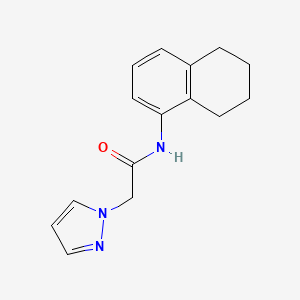
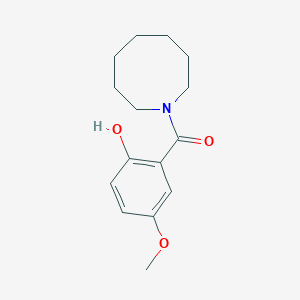

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
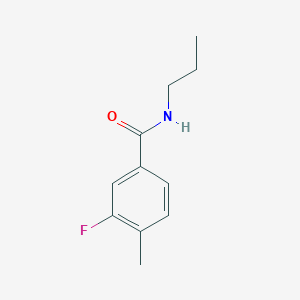
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
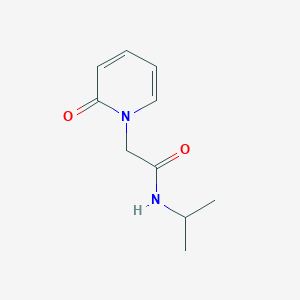
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
